molecular formula C5H4Br2N2 B15055581 2-Bromo-5-(bromomethyl)pyrimidine

2-Bromo-5-(bromomethyl)pyrimidine

Katalognummer: B15055581
Molekulargewicht: 251.91 g/mol
InChI-Schlüssel: YJZBVKXPLFEBGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms, one attached to the second carbon and the other to the methyl group on the fifth carbon of the pyrimidine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-5-(bromomethyl)pyrimidine can be synthesized through several methods. One common approach involves the bromination of 5-methylpyrimidine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(bromomethyl)pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Bromo-5-(bromomethyl)pyrimidine exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-(bromomethyl)pyrimidine is unique due to its dual bromine substitution, which provides versatility in various chemical reactions. Its structure allows for selective functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Eigenschaften

Molekularformel

C5H4Br2N2

Molekulargewicht

251.91 g/mol

IUPAC-Name

2-bromo-5-(bromomethyl)pyrimidine

InChI

InChI=1S/C5H4Br2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2

InChI-Schlüssel

YJZBVKXPLFEBGN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)Br)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.